molecular formula C20H31BrN2O2 B1684051 2-(2-bromo-4-isopropylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide CAS No. 755002-90-5

2-(2-bromo-4-isopropylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide

Cat. No. B1684051
M. Wt: 411.4 g/mol
InChI Key: OTTDLWFVHQYRDA-UHFFFAOYSA-N
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Description

2-(2-bromo-4-isopropylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide (hereinafter referred to as ‘the compound’) is an organic molecule with a broad range of potential applications in the fields of medicine, pharmacology, and biochemistry. It has been studied in both in vivo and in vitro experiments, and has been found to have a wide range of biological activities.

Scientific Research Applications

Anticancer Potential

The compound has been synthesized and evaluated for anticancer activity, particularly targeting the VEGFr receptor. The structure analysis, including crystallization in the orthorhombic crystal system and refinement procedures, contributes to understanding its anticancer potential. The structure exhibits significant intermolecular H-bonds, contributing to its biological activity (Sharma et al., 2018).

Molecular Structure and Conformation

Studies have analyzed the molecular structure and conformation of derivatives closely related to this compound. For instance, the redox derivatives of 4-(2-Amino-2-oxoethyl)-2,2,6,6-tetramethylpiperidine-1-yloxyl have been studied for their chair conformation, equatorial orientation of groups, and geometry of the N1 atom of the heterocycle. These structural insights are crucial for understanding the compound's chemical behavior and potential applications (Sen', Shilov, & Golubev, 2014).

Synthesis and Structural Analysis

The synthesis, antimicrobial activity, and quantum calculations of Novel sulphonamide derivatives, including 2-bromo-N-(phenylsulfonyl)acetamide derivatives, have been performed. The structural analysis and antimicrobial activity evaluation indicate the compound's relevance in developing new antimicrobial agents (Fahim & Ismael, 2019).

Oxidative Capabilities and Synthesis

The compound's related derivatives have demonstrated a range of applications, including oxidative capabilities. For instance, the synthesis and application in oxidative reactions of derivatives like 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate and 4-acetamido-(2,2,6,6-tetramethyl-piperidin-1-yl)oxyl have been documented. The oxidative capabilities of these derivatives indicate the potential utility of the compound in various chemical transformations (Mercadante et al., 2013).

Chemical Properties and Reactions

The synthesis, reactivity, and application of the compound and its derivatives in different chemical reactions have been a subject of study. The regioselective dibromohydration of N-(2-alkynylaryl)acetamide, demonstrating the synthesis of N-(2-(2,2-dibromo-2-arylacetyl)aryl)acetamide, exemplifies the compound's reactivity and potential applications in synthetic chemistry (Qiu et al., 2017).

properties

IUPAC Name

2-(2-bromo-4-propan-2-ylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31BrN2O2/c1-13(2)14-7-8-17(16(21)9-14)25-12-18(24)22-15-10-19(3,4)23-20(5,6)11-15/h7-9,13,15,23H,10-12H2,1-6H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTTDLWFVHQYRDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OCC(=O)NC2CC(NC(C2)(C)C)(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-bromo-4-isopropylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-bromo-4-isopropylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide
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2-(2-bromo-4-isopropylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide
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2-(2-bromo-4-isopropylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide
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2-(2-bromo-4-isopropylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide
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2-(2-bromo-4-isopropylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide
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2-(2-bromo-4-isopropylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide

Citations

For This Compound
2
Citations
SV Kharade, H Kurata, AM Bender, AL Blobaum… - Molecular …, 2018 - ASPET
The inward rectifier potassium (Kir) channel Kir4.1 (KCNJ10) carries out important physiologic roles in epithelial cells of the kidney, astrocytes in the central nervous system, and stria …
Number of citations: 41 molpharm.aspetjournals.org
CD Weaver, JS Denton - American Journal of Physiology …, 2021 - journals.physiology.org
Inward rectifying potassium (Kir) channels play important roles in both excitable and nonexcitable cells of various organ systems and could represent valuable new drug targets for …
Number of citations: 24 journals.physiology.org

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